Home > Products > Screening Compounds P133196 > 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine
5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine - 2200424-88-8

5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine

Catalog Number: EVT-2986319
CAS Number: 2200424-88-8
Molecular Formula: C11H15FN2O
Molecular Weight: 210.252
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(((2-(3-(1-(3-(3-Cyanophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)phenyl)pyrimidin-5-yl)oxy)methyl)-1-methylpiperidin-1-ium chloride monohydrate

    Compound Description: This compound is a complex organic salt characterized by its crystal structure, which was the primary focus of the study []. The study itself does not delve into any specific biological or chemical activities of this compound.

2-[3-[3-[(5-Ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid (LY293111)

    Compound Description: LY293111 is an experimental anti-cancer agent. Its metabolic profile, particularly the formation of long-lived circulating metabolites in rats, is the focus of this study [].

    Relevance: While LY293111 doesn't share the core structure of 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine, it offers insights into the metabolic behavior of molecules containing fluorine-substituted aromatic rings and ether linkages. Understanding the metabolism of similar structural motifs is relevant to predicting the metabolic fate of the target compound []. [https://www.semanticscholar.org/paper/ef45c2fa5fae906653277e886128b714a9e5249a]

5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)

    Compound Description: BMS-903452 is an antidiabetic clinical candidate designed to target the G-protein-coupled receptor 119 (GPR119) []. It demonstrates efficacy in both acute and chronic in vivo rodent models of diabetes.

    Relevance: BMS-903452 shares a structural resemblance to 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine, specifically the presence of a fluoro-substituted pyridine ring and a piperidinyl ether moiety. The variations lie in the substitution patterns and the additional pyrimidinone ring system present in BMS-903452 []. [https://www.semanticscholar.org/paper/dbe888a03a94db863ba4e7004dfadcc3b8755999]

4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin-1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol-4‐yl)phenyl]methyl}‐6‐methylpyridine-2‐carboxamide

    Compound Description: This compound is a potent antimalarial agent believed to act by inhibiting prolyl-tRNA synthetase. The research delves into its two enantiomeric forms and their differing antimalarial activities [].

    Relevance: The inclusion of a fluoro-substituted pyridine ring in this compound provides a structural connection to 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine. The distinct difference lies in the complexity of the remaining structure, which incorporates a pyrrolidinone, a pyrazole, and a carboxamide moiety, illustrating a different direction in structure-activity relationships []. [https://www.semanticscholar.org/paper/75df7fd3fbdc04711d80d3f367f6bf257b809184]

    Compound Description: This research centers on developing a pharmaceutical depot formulation for the controlled release of this particular compound. The paper primarily focuses on the formulation aspects and doesn't elaborate on the compound's specific pharmacological target or activity [].

3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole (1)

    Compound Description: This compound serves as a starting point for developing more selective casein kinase (CK) 1 inhibitors. The research explores the impact of adding chiral iminosugar scaffolds to the C5 position of the isoxazole ring to enhance selectivity [].

    Relevance: While this compound lacks the fluorine substituent directly on the pyridine ring found in 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine, it does contain a fluorophenyl group and a pyridine ring, showcasing a degree of structural similarity. The presence of an isoxazole ring instead of a piperidinyl ether further distinguishes this compound []. [https://www.semanticscholar.org/paper/af201c4f16fa23694f34d915c3246562a3efcb09]

    Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator studied for its vasodilatory effects in ovine pulmonary arteries. The research investigates its mechanism of action, suggesting sGC activation and sodium pump stimulation as contributing factors [].

    Relevance: BAY 41-2272's structure diverges significantly from 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine. It incorporates a fluorobenzyl-pyrazolo[3,4-b]pyridine moiety linked to a pyrimidine ring. While lacking the core structure of the target compound, it underscores the diverse pharmacological activities achievable with fluorine-containing heterocyclic compounds []. [https://www.semanticscholar.org/paper/44ec37300a7f7f33ca6ec0c6e378d7c2f3022510]

    Compound Description: This research focuses on a class of compounds, not a specific molecule, designed as RAF inhibitors for potential cancer treatment. The study emphasizes inhibiting RAF kinases, particularly BRAF and CRAF, which are implicated in various cancers [].

    Relevance: This class of compounds, while structurally diverse, shares the common feature of a fluorine-substituted aromatic ring with 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine. The presence of a urea linker, a pyrazole ring, and a pyridopyrazinone system distinguishes this class. Studying the structure-activity relationships within this class could provide insights into the impact of fluorine substitution patterns on biological activity []. [https://www.semanticscholar.org/paper/7f087f175b958b2a194eb4c29a61664aae58448b]

5-(2-Cyclopropylaminopyrimidin-4-yl)-4-(thiophenyl)thiazole Derivatives

    Compound Description: This research explores a series of 5-(2-cyclopropylaminopyrimidin-4-yl)-4-(thiophenyl)thiazole derivatives, investigating their potential as mosquito larvicides and fungicides. The study highlights the compound 5-(2-cyclopropylaminopyrimidin-4-yl)-4-(thiophen-2-yl)thiazol-2-amine (VIII-6) for its potent antifungal activity [].

    Relevance: These derivatives are structurally distinct from 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine. They lack the fluorine-substituted pyridine ring and instead center around a pyrimidine-thiazole scaffold. The focus on pesticidal applications further differentiates these compounds []. [https://www.semanticscholar.org/paper/543376297e6f884aed606af69831b4f7e5f55adb]

5,10,15,20-tetrakis-(2-fluoro-pyridine-3-yl)-porphyrine and 5,10,15,20-tetrakis-(3,5-difluoro-pyridine-4-yl)-porphyrine

    Compound Description: These compounds are porphyrin derivatives with fluorine-substituted pyridine rings, investigated for potential use as physiologically active materials, specifically as anti-cancer agents and antibiotics [].

2-(4-fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazole

    Compound Description: This research paper focuses on the crystal structure analysis of this oxadiazole derivative. The study elucidates the molecule's planar conformation and intermolecular interactions in the crystal lattice [].

    Relevance: This compound, although containing a fluoro-substituted aromatic ring, is structurally different from 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine. The presence of an oxadiazole ring, a naphthalene moiety, and a different substitution pattern on the fluorophenyl ring distinguishes this compound. This example highlights the diverse structural arrangements achievable even with similar functional groups []. [https://www.semanticscholar.org/paper/491c7d56bb2e08ae6318cb9c0e595e00088835c3]

di-μ-dichlorido-bis{bis[2-(5-benzylsulfonyl)-3-fluoro-2-(pyridin-2-yl)phenyl-κ2N,C1]iridium(III)} toluene monosolvate

    Compound Description: This paper focuses on correcting a previously misassigned stereochemistry in the di-μ-dichlorido-bis{bis[2-(5-benzylsulfonyl)-3-fluoro-2-(pyridin-2-yl)phenyl-κ2N,C1]iridium(III)} toluene monosolvate complex. The study confirms a trans disposition of the cyclometalated ligands bound to each Ir(III) center using single-crystal X-ray diffraction [].

(2Z)-2-Fluoro-N-{4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-2-pyridyl}-3-phenylacrylamide

    Compound Description: This research focuses on the crystal structure analysis of a fluorinated acrylamide derivative. The study elucidates the compound's three-dimensional structure, hydrogen bonding patterns, and π–π interactions within the crystal lattice [].

1-(1-[4-[1-(2-methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2- methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662)

    Compound Description: L-372,662 is a potent oxytocin antagonist designed to treat conditions related to oxytocin dysregulation [].

4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM)

    Compound Description: FIPM is a compound designed as a potential positron emission tomography (PET) tracer for imaging leucine-rich repeat kinase 2 (LRRK2) in the brain [].

    Relevance: FIPM shares a significant structural resemblance to 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine. Both compounds contain a fluorine-substituted pyridine ring, and the 2-position of this ring is substituted with an oxygen-linked heterocycle (morpholine in FIPM and 1-methylpiperidin-4-yl in the target compound). While the specific heterocycles differ, the overall structural similarity makes FIPM highly relevant for understanding the structure-activity relationships and potential applications of compounds with this core scaffold []. [https://www.semanticscholar.org/paper/ba1fce399c808efc1e83ca51da215cf17d5b75d1]

(S)-2-(Chloro-5-fluoro-indol- l-yl)-1-methylethylamine Fumarate (Ro 60-0175)

    Compound Description: Ro 60-0175 was initially thought to be a selective 5-HT2C receptor agonist but was later found to influence hormone secretion through mechanisms independent of 5-HT2C and/or 5-HT2A receptors [].

    Relevance: This compound, although containing a fluorine-substituted indole ring, is structurally distinct from 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine. The presence of a chlorine atom on the indole ring, an ethylamine side chain, and the absence of a pyridine ring distinguish this compound. The research on Ro 60-0175 highlights the importance of carefully evaluating the selectivity and mechanism of action of compounds, particularly those targeting receptors with closely related subtypes []. [https://www.semanticscholar.org/paper/d2035c6c6678627f0b112d0c72eed0e39194ffa4]

    Compound Description: These are monomeric ruthenium complexes investigated for their electrocatalytic activity in water oxidation [].

    Compound Description: This research investigates a series of novel 5-chloro-3-fluorophenoxypyridines containing a 1,3,4-oxadiazole ring for their herbicidal activity. The study focuses on their efficacy against specific graminaceous plants and their safety profiles for crops [].

    Relevance: This class of compounds shares a key structural feature with 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine: the presence of a fluorine-substituted pyridine ring. The distinction lies in the additional chlorine atom on the pyridine ring, the presence of a phenoxy group, and the incorporation of a 1,3,4-oxadiazole ring. These variations highlight how modifications to a core fluoropyridine structure can lead to compounds with different applications, in this case, herbicides []. [https://www.semanticscholar.org/paper/f9d21f299fef117d2fd763c0ccb1ad0dd164094e]

3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one (1)

    Compound Description: This compound is a crucial intermediate in synthesizing various biologically active compounds, particularly those with potential anti-cancer activity [].

    Relevance: While this compound lacks a fluorine substituent, it shares the core pyridine-2-one structure with 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine. Understanding the reactivity and synthetic utility of this core structure can inform the potential synthetic strategies for the target compound. The presence of a morpholine and a nitrophenyl group distinguishes this compound and suggests potential directions for further derivatization []. [https://www.semanticscholar.org/paper/c58716f652bc151d7492d76034fc7b97e1fe8b6f]

4-amino-3-halo-6-(substituted)picolinates and 4-amino-5-fluoro-3-halo-6-(substituted)picolinates

    Compound Description: This research paper outlines new processes for preparing 4-amino-3-halo-6-(substituted)picolinates and 4-amino-5-fluoro-3-halo-6-(substituted)picolinates, focusing on developing efficient synthetic routes [].

    Relevance: The 4-amino-5-fluoro-3-halo-6-(substituted)picolinates are structurally related to 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine through the presence of a 5-fluoro-substituted pyridine ring. The key differences are the presence of an ester group at the 2-position, a halogen atom at the 3-position, and an amino group at the 4-position in the picolinates. Despite these variations, the shared fluoropyridine core highlights the versatility of this scaffold in medicinal chemistry []. [https://www.semanticscholar.org/paper/15257ded766b667b338af7368bd153f8b027a036]

    Compound Description: These five compounds are benzo derivatives of pyridine investigated for their electronic, spectroscopic, and optical properties using density functional theory calculations [].

    Relevance: These compounds share a core 2-fluoropyridine structure with 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine. The variations lie in the substitution patterns on the pyridine ring and the presence of various aromatic substituents. Studying the electronic and optical properties of these derivatives can provide insights into the effects of different substituents on the 2-fluoropyridine core, which might be relevant for understanding the properties of the target compound []. [https://www.semanticscholar.org/paper/ec914114c3c86f18683a2e4681c15893be2a13a4]

    Compound Description: This research outlines an efficient synthesis of compound 1, a novel orally active 5-lipoxygenase inhibitor, highlighting key steps in the optimized route for large-scale production [].

    Compound Relevance: While this compound does not share the core pyridine structure, it contains a fluorine-substituted aromatic ring, similar to 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine. This shared feature highlights the prevalence of fluorine substitution in medicinal chemistry, often used to modulate a molecule's metabolic stability, lipophilicity, and binding affinity []. [https://www.semanticscholar.org/paper/e154e99c771758ee532685d0f2d596a97464736b]

2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852)

    Compound Description: SKI2852 is a highly potent, selective, and orally bioavailable inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), developed for its antidiabetic properties [].

    Relevance: SKI2852 incorporates a 2-fluoro-4-(methylsulfonyl)phenyl moiety, which, although not directly attached to a pyridine ring, shares some structural similarity with the 5-fluoro-substituted pyridine in 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine. This shared feature, the presence of a fluorine atom ortho to a sulfonyl group on an aromatic ring, suggests potential bioisosteric relationships. Understanding the pharmacological activities of compounds with these similar structural features can provide insights into potential off-target effects or shared pharmacophores []. [https://www.semanticscholar.org/paper/aa31dce7ed76de8258efdbfa5a206f30ac1ebccb]

    Compound Description: These are a series of compounds investigated for their potential as JAK1-selective inhibitors, with potential applications in treating inflammatory and autoimmune diseases [].

    Relevance: While these derivatives do not directly share the fluorine-substituted pyridine core with 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine, they offer insights into the structure-activity relationships of compounds targeting JAK1. This information might be helpful for exploring alternative approaches or potential off-target interactions related to JAK1 inhibition []. [https://www.semanticscholar.org/paper/52279d152c880529d9f04f42029acaf3e53a53fc]

3-cyano-pyridinacetohydrazide derivatives

    Compound Description: These compounds, derived from 3-cyano-pyridinacetohydrazide, were synthesized and evaluated for their anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231) [].

    Relevance: While these derivatives share the pyridine ring with 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine, they lack the fluorine substitution and incorporate various other functional groups, including cyano, acetohydrazide, and diverse aromatic and heterocyclic substituents. The research highlights the potential of exploring pyridine derivatives as anticancer agents but does not directly inform on the structure-activity relationships relevant to the target compound's specific fluorine substitution pattern or the piperidinyl ether moiety []. [https://www.semanticscholar.org/paper/524b69758c03358680686e859d684c2256b50382]

1,1′-{[3,5-Bis(dodecyloxy-carbonyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-2,6-diyl]bis-(methylene)}bis(pyridin-1-ium) Dibromide (7)

    Compound Description: This research focuses on the synthesis and characterization of compound 7, a double-charged cationic amphiphilic 1,4-dihydropyridine derivative. The study details the four-step synthetic route and characterizes the compound using various spectroscopic techniques [].

    Compound Description: KB-G, KB-H, and Stavudine (KB-S) are investigated for their effects on prostate cancer cells and their interactions with the bone microenvironment, suggesting potential as anti-cancer agents for bone metastatic prostate cancer [, ].

    Relevance: Only KB-G incorporates a fluorine-substituted pyrimidine ring, providing a structural link to 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine, albeit with a different heterocycle and substitution pattern. KB-H and KB-S do not share the fluorinated heterocycle. Despite the structural differences, the research on these compounds highlights the potential of exploring modified nucleosides and heterocyclic compounds as anticancer agents, particularly for targeting the bone microenvironment [, ]. [https://www.semanticscholar.org/paper/b0ce7c66a1ca2b573cadc7adc0d9cf7ffae2a70e, https://www.semanticscholar.org/paper/499cc11346c7d6a66d368cfd818020549087760f]

    Compound Description: These compounds represent a class of novel azaxanthene-based selective glucocorticoid receptor modulators. The research explores their design, synthesis, and pharmacological evaluation, highlighting their potential as anti-inflammatory agents [].

    Relevance: BMS-776532 and its methylene homologue, BMS-791826, both incorporate a 2-fluorobenzamide moiety. While not directly attached to a pyridine ring as in 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine, the presence of fluorine on an aromatic ring linked to an amide group suggests a potential for shared pharmacophoric elements or bioisosteric relationships. Studying the structure-activity relationships within this class of GR modulators might provide insights into the impact of fluorine substitution patterns on activity and selectivity []. [https://www.semanticscholar.org/paper/f7fcb500423977616153721ec0478e5ef0d3d253]

    Compound Description: BI 894416 and BI 1342561 are potent and selective spleen tyrosine kinase (SYK) inhibitors being developed for treating severe asthma. The research details their synthesis and the incorporation of carbon-14 and deuterium labeling for metabolic and pharmacokinetic studies [].

Properties

CAS Number

2200424-88-8

Product Name

5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine

IUPAC Name

5-fluoro-2-(1-methylpiperidin-4-yl)oxypyridine

Molecular Formula

C11H15FN2O

Molecular Weight

210.252

InChI

InChI=1S/C11H15FN2O/c1-14-6-4-10(5-7-14)15-11-3-2-9(12)8-13-11/h2-3,8,10H,4-7H2,1H3

InChI Key

SJTDLPYLKXPTDB-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OC2=NC=C(C=C2)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.